4-N-Pentylphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related alkylmagnesium species can be understood by examining the crystal and molecular structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n, which is an unsolvated alkylmagnesium species. This compound consists of a polymeric chain involving an alternating pattern of two Np2Mg and two NpMgBr fragments connected by bridging neopentyl and bromide groups, in which all Mg atoms are tetracoordinate, suggesting a similar synthetic approach could be applied to 4-N-Pentylphenylmagnesium bromide (Markies et al., 1989).

Molecular Structure Analysis

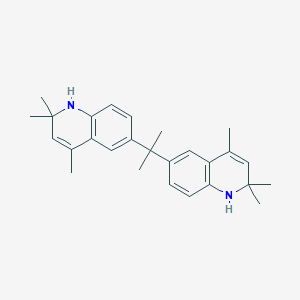

The molecular structure of related Grignard reagents, such as phenylmagnesium bromides with intramolecularly coordinating substituents, highlights the induction of higher coordination states in these compounds through intramolecular coordination. This characteristic could be anticipated in the structure of 4-N-Pentylphenylmagnesium bromide, where the pentyl group may influence the coordination geometry around the magnesium atom (Markies et al., 1991).

Chemical Reactions and Properties

Arylmagnesium bromides are known to undergo various chemical reactions, including asymmetric coupling with allylic esters, showcasing their utility in forming carbon-carbon bonds with high chemical and optical yields. This behavior suggests that 4-N-Pentylphenylmagnesium bromide could be employed in similar asymmetric synthetic routes, providing access to stereodefined alkenes (Hiyama & Wakasa, 1985).

Physical Properties Analysis

The physical properties of Grignard reagents, such as solubility and reactivity, are significantly influenced by their molecular structure. For instance, the unsolvated nature of certain polymeric alkylmagnesium species affects their solubility and, consequently, their reactivity in different solvents. The polymeric nature of these compounds, as seen in dineopentylmagnesium and neopentylmagnesium bromide complexes, suggests that 4-N-Pentylphenylmagnesium bromide may also display unique solubility and reactivity profiles relevant to its physical properties (Markies et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrocarbons and Diyl Formation

One of the significant applications of compounds like 4-N-Pentylphenylmagnesium bromide is in the synthesis of hydrocarbons. This process involves the transformation of dicarboxylic esters into glycols, which are then reacted with phenylmagnesium halides to obtain hydrocarbons. Phenyllithium, which is superior in yield compared to phenylmagnesium halide, is used as a starting material. This method is crucial in understanding how ring strain acts on a ring when an accumulation of phenyl groups at neighboring carbon atoms weakens the C-C linkage, predisposing the formation of a diradical, or diyl (Wittig, 1980).

Decomposition and Byproducts in Syntheses

In synthesizing compounds using pentafluorophenylmagnesium bromide, a close relative to 4-N-Pentylphenylmagnesium bromide, researchers have observed various side reactions. These include intermolecular loss of lithium fluoride via nucleophilic substitution and intramolecular loss followed by the addition of inorganic salts or organometal compounds. This study helps in understanding the complexities involved in using organomagnesium reagents in chemical syntheses (Lin & Miller, 1977).

Novel Synthesis of Liquid Crystalline Compounds

The compound has been used in synthesizing liquid crystalline compounds. The reaction of 4-Alkylphenylmagnesium bromide with substituted N-ethoxycarbonylpyridinium chloride produces regioselective 1,2-dihydropyridine intermediates, vital for liquid crystalline technology. This synthesis demonstrates high α-regioselectivity on the pyridine ring, which is essential for developing new liquid crystal materials (Chia, Shen, & Lin, 2001).

Conjugate Additions to N-acyl Oxazolidinones

4-N-Pentylphenylmagnesium bromide, similar to vinylmagnesium bromide, has implications in Lewis acid-promoted conjugated additions. These reactions with chiral α,β-unsaturated N-acyl oxazolidinones have been shown to yield enantiomerically pure β-branched acid derivatives. This process is significant in stereochemical control and synthesis of biologically active compounds (Han & Hruby, 1997).

Asymmetric Coupling in Organic Synthesis

Arylmagnesium bromides, like 4-N-Pentylphenylmagnesium bromide, react with allylic esters in the presence of a catalyst to yield high chemical and optical yields of specific products. This method is utilized in asymmetric synthesis, which is fundamental in producing chiral molecules for pharmaceutical and agrochemical industries (Hiyama & Wakasa, 1985).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

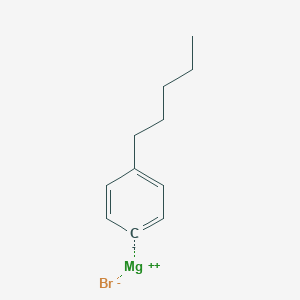

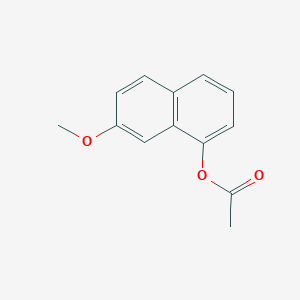

IUPAC Name |

magnesium;pentylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHHMHQMKQCKHW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Pentylphenylmagnesium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)